molecular formula C9H15N5OS B10942986 N-ethyl-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-ethyl-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B10942986
M. Wt: 241.32 g/mol
InChI Key: ZHEPXOBYWAFHTH-UHFFFAOYSA-N
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Description

N~1~-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a hydrazinecarbothioamide group, and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of N1-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-ETHYL-2-[2-(5-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinecarbothioamide group, in particular, is not commonly found in similar compounds, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C9H15N5OS

Molecular Weight

241.32 g/mol

IUPAC Name

1-ethyl-3-[[2-(5-methylpyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C9H15N5OS/c1-3-10-9(16)13-12-8(15)6-14-7(2)4-5-11-14/h4-5H,3,6H2,1-2H3,(H,12,15)(H2,10,13,16)

InChI Key

ZHEPXOBYWAFHTH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CN1C(=CC=N1)C

Origin of Product

United States

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